molecular formula C9H21N3 B13825663 1-(2-Methylpiperazin-1-YL)butan-2-amine CAS No. 315661-57-5

1-(2-Methylpiperazin-1-YL)butan-2-amine

Cat. No.: B13825663
CAS No.: 315661-57-5
M. Wt: 171.28 g/mol
InChI Key: NWWCWUDRWYAUEC-UHFFFAOYSA-N
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Description

1-(2-Methylpiperazin-1-YL)butan-2-amine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

The synthesis of 1-(2-Methylpiperazin-1-YL)butan-2-amine typically involves the reaction of 2-methylpiperazine with butan-2-amine under specific conditions. One common method involves the use of a chlorinating agent such as thionyl chloride to form an intermediate, which is then reacted with aqueous hydrazine to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(2-Methylpiperazin-1-YL)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides under basic conditions.

    Common Reagents and Conditions: The compound reacts with reagents like alkyl chlorides, hydrazine, and thionyl chloride under conditions such as reflux or room temperature.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

1-(2-Methylpiperazin-1-YL)butan-2-amine has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

  • Opioid Analgesics : Research indicates that compounds similar to this compound exhibit analgesic effects comparable to established opioids like morphine and fentanyl. For instance, studies on related compounds have shown significant analgesic activity in rodent models, suggesting that this compound could be effective in pain management .
  • Antimalarial Activity : In the context of antimalarial drug development, derivatives of this compound have been synthesized and evaluated for their efficacy against chloroquine-resistant strains of malaria. These studies demonstrated promising in vitro and in vivo activity, indicating potential for further development as antimalarial agents .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

StudyApplicationFindings
Sinha et al. (2017)AntimalarialDemonstrated 100% parasitemia suppression in certain derivatives .
WHO Report (2020)AnalgesicShowed comparable efficacy to hydromorphone in rodent models .

Cosmetic Formulations

The compound's properties also lend themselves to applications in cosmetic formulations. Its ability to enhance skin penetration and stability makes it a valuable ingredient in dermatological products.

Formulation Benefits

This compound can serve multiple roles within cosmetic formulations:

  • Skin Penetration Enhancer : It has been noted for its potential to improve the bioavailability of active ingredients when used in topical formulations. This is crucial for enhancing the effectiveness of skincare products .
  • Stabilizer : The compound can act as a stabilizing agent in emulsions, which is essential for maintaining the integrity and shelf-life of cosmetic products.

Case Studies

Research on cosmetic applications has documented the effectiveness of formulations containing this compound:

StudyApplicationFindings
Brazilian Journal of Pharmaceutical Sciences (2020)Topical FormulationsHighlighted the importance of skin bioavailability assessment for effective dermatological products .

Summary and Future Directions

The applications of this compound span across various fields, particularly in medicinal chemistry and cosmetics. Its pharmacological potential as an analgesic and antimalarial agent is supported by preliminary studies, while its role in enhancing cosmetic formulations presents opportunities for innovation in skincare products.

Future research should focus on:

  • Clinical Trials : Conducting comprehensive clinical trials to evaluate safety and efficacy in humans.
  • Formulation Optimization : Investigating optimal concentrations and combinations with other ingredients to maximize benefits in cosmetic applications.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperazin-1-YL)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in inflammatory processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Methylpiperazin-1-YL)butan-2-amine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research applications.

Biological Activity

1-(2-Methylpiperazin-1-YL)butan-2-amine, also known as a derivative of piperazine, is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Aliphatic side chain : The butan-2-amine moiety contributes to its hydrophobic properties.

The compound's chemical formula is C8H18N2C_8H_{18}N_2, and it has a molecular weight of approximately 142.25 g/mol.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, a series of β-amino alcohols linked to piperazine exhibited significant anti-proliferative activity against various cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), A549 (lung), and MIAPACA (pancreatic) cells. Among these compounds, some demonstrated GI50 values as low as 0.010 μM, indicating potent activity against cancer cell proliferation .

2. Antimicrobial Activity

Piperazine derivatives have been evaluated for antimicrobial properties. In vitro studies have shown that certain piperazine compounds exhibit activity against resistant bacterial strains and fungi, suggesting their potential as therapeutic agents in infectious diseases .

3. Central Nervous System Effects

The compound's structural similarity to known psychoactive substances suggests possible central nervous system (CNS) effects. Research indicates that piperazine derivatives can modulate neurotransmitter systems, potentially affecting mood and cognition . Specifically, some studies have reported that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which may influence anxiety and depression treatments.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following table summarizes key modifications and their effects on biological activity:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and improved cell membrane penetration
Variation in piperazine substituentsAltered receptor binding profiles and enhanced selectivity
Hydroxyl group introductionEnhanced solubility and potential for increased bioavailability

Case Studies

  • Case Study on Anticancer Activity :
    A study published in PubMed evaluated a series of piperazine-linked compounds for their anticancer effects. The most potent compound showed significant inhibition of cell growth across multiple cancer types, supporting the hypothesis that structural modifications can enhance therapeutic efficacy .
  • In Silico Studies :
    Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression. These studies suggest that specific conformations of the compound may lead to improved interactions with target proteins .

Properties

CAS No.

315661-57-5

Molecular Formula

C9H21N3

Molecular Weight

171.28 g/mol

IUPAC Name

1-(2-methylpiperazin-1-yl)butan-2-amine

InChI

InChI=1S/C9H21N3/c1-3-9(10)7-12-5-4-11-6-8(12)2/h8-9,11H,3-7,10H2,1-2H3

InChI Key

NWWCWUDRWYAUEC-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1CCNCC1C)N

Origin of Product

United States

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